

physical and chemical properties of 2-Bromo-4-chloro-6-nitrotoluene

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-6-nitrotoluene

Cat. No.: B1291807

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An In-depth Technical Guide to 2-Bromo-4-chloro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-4-chloro-6-nitrotoluene**, a substituted aromatic compound of interest in various fields of chemical research. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide combines available information from commercial suppliers with predicted data to offer a foundational understanding of this molecule.

Core Physical and Chemical Properties

2-Bromo-4-chloro-6-nitrotoluene, with the CAS Number 885518-95-6, is a halogenated and nitrated toluene derivative. Its molecular structure consists of a toluene backbone substituted with a bromine atom at position 2, a chlorine atom at position 4, and a nitro group at position 6.

Table 1: Physical and Chemical Properties of **2-Bromo-4-chloro-6-nitrotoluene**

Property	Value	Source
IUPAC Name	1-Bromo-5-chloro-2-methyl-3-nitrobenzene	PubChem[1]
CAS Number	885518-95-6	ChemicalBook[2], PubChem[1]
Molecular Formula	C ₇ H ₅ BrClNO ₂	ChemicalBook[2], PubChem[1]
Molecular Weight	250.48 g/mol	ChemicalBook[2], PubChem[1]
Appearance	White to Off-white to Yellow Solid	MySkinRecipes[3]
Boiling Point	282.6 ± 35.0 °C (Predicted)	ChemicalBook[4]
Density	1.719 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[4]
Melting Point	Not available	ChemicalBook[4]
Solubility	Not available	
Storage	Sealed in dry, Room Temperature	

Spectroscopic Data

While specific spectral data for **2-Bromo-4-chloro-6-nitrotoluene** is not readily available in peer-reviewed literature, a commercial supplier confirms that the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra conform to the expected structure[3]. Researchers acquiring this compound should perform their own analytical characterization to verify its identity and purity.

Reactivity and Potential Applications

The chemical reactivity of **2-Bromo-4-chloro-6-nitrotoluene** is dictated by the interplay of its three functional groups: the bromine atom, the chlorine atom, and the nitro group, all attached to a toluene ring. The presence of both bromine and chlorine atoms offers potential for various cross-coupling reactions, which are fundamental in the synthesis of more complex organic molecules. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic

substitution, potentially allowing for the displacement of one of the halogen atoms by a suitable nucleophile. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for derivatization and the synthesis of a variety of compounds with potential biological activities.

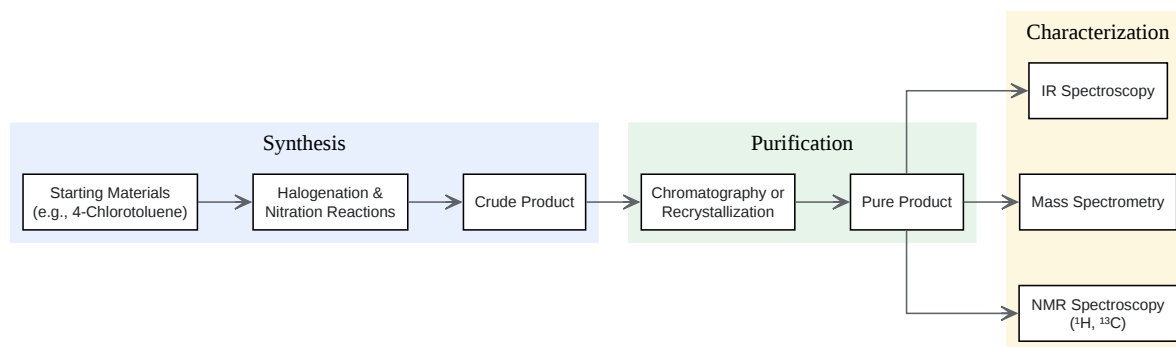
Some sources suggest that **2-Bromo-4-chloro-6-nitrotoluene** may possess antimicrobial and anticancer properties, though no specific studies or data are currently available to substantiate these claims. This suggests that the compound could be a scaffold or intermediate for the development of new therapeutic agents. Its utility is also noted in the synthesis of agrochemicals and dyes[3].

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **2-Bromo-4-chloro-6-nitrotoluene** are not currently available in the public domain. However, a general synthetic strategy can be inferred from procedures for analogous compounds. For instance, the synthesis of the related compound 2-bromo-4-fluoro-6-nitrotoluene involves the nitration of a halogenated toluene derivative. A plausible synthetic route for **2-Bromo-4-chloro-6-nitrotoluene** could involve the bromination and nitration of 4-chlorotoluene, or the chlorination and nitration of 2-bromotoluene. The precise order and conditions of these reactions would need to be optimized to achieve the desired regioselectivity and yield.

A synthesis of a related compound, 2-bromo-6-nitrotoluene, involves the diazotization of 2-methyl-3-nitroaniline followed by a Sandmeyer reaction with cuprous bromide[4]. This highlights a potential strategy that could be adapted for the synthesis of **2-Bromo-4-chloro-6-nitrotoluene**, starting from an appropriately substituted aniline precursor.

General Workflow for Synthesis and Characterization:



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Caption: A generalized workflow for the synthesis, purification, and characterization of **2-Bromo-4-chloro-6-nitrotoluene**.

Safety and Handling

As with any chemical compound, **2-Bromo-4-chloro-6-nitrotoluene** should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, related compounds are known to be irritants and potentially toxic. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the supplier's documentation upon purchase.

Conclusion

2-Bromo-4-chloro-6-nitrotoluene is a chemical compound with potential for a range of applications in synthetic chemistry, drug discovery, and materials science. This guide has compiled the currently available information on its physical and chemical properties. However, the scarcity of experimental data highlights the need for further research to fully characterize

this molecule and explore its potential. Researchers are encouraged to perform thorough in-house analysis upon acquiring this compound.

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